![molecular formula C34H38N4O4 B1599240 2,4-Dimethyl deuteroporphyrin IX dimethyl ester CAS No. 32464-39-4](/img/structure/B1599240.png)
2,4-Dimethyl deuteroporphyrin IX dimethyl ester
Overview
Description
2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic analog of heme . It is the ester derivative of the fecal porphyrin Deuteroporphyrin IX . It is used in scientific research.
Molecular Structure Analysis
The empirical formula of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester is C32H34N4O4 . Its molecular weight is 538.64 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a solid substance . It has a melting point of 217-220 °C (lit.) . The maximum wavelength (λmax) is 399 nm .Scientific Research Applications
Comprehensive Analysis of 2,4-Dimethyl Deuteroporphyrin IX Dimethyl Ester Applications
2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic porphyrin with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Catalysis in Organic Synthesis: This compound serves as a catalyst in the synthesis of various organic molecules. Its structure allows for the formation of metalloporphyrin complexes that can catalyze a range of reactions, including oxidation and reduction processes .
Photodynamic Therapy (PDT): Due to its porphyrin core, 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can be used in PDT. This medical treatment involves the compound being activated by light to produce reactive oxygen species that can kill cancer cells .
Sensitizers in Dye-Sensitized Solar Cells: The compound’s ability to absorb light makes it a potential sensitizer in dye-sensitized solar cells. It can be engineered to improve the efficiency of converting light into electrical energy .
Biomimetic Sensors: Its structural similarity to natural porphyrins allows it to be used in the development of biomimetic sensors. These sensors can detect gases like oxygen and carbon monoxide with high sensitivity .
Drug Delivery Systems: The compound can be functionalized to create drug delivery systems that target specific cells or tissues, reducing side effects and improving the efficacy of pharmaceuticals .
Development of Diagnostic Agents: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can be used to develop diagnostic agents for imaging techniques such as MRI and PET scans, aiding in the detection of diseases .
Research on Porphyrin Fullerenes: It is used in the synthesis of porphyrin-fullerene dyads, which are studied for their unique electronic and photophysical properties. These studies contribute to the development of advanced materials for electronic applications .
Synthesis of Porphyrin-Linked Antibiotics: The compound is a reactant in the synthesis of porphyrin-linked nitroimidazole antibiotics. These antibiotics are designed to target anaerobic bacteria and parasites .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an ester derivative of the fecal porphyrin deuteroporphyrin ix , which is found in patients with endemic chronic arsenic poisoning .
Biochemical Pathways
It is known to be a derivative of Deuteroporphyrin IX, suggesting a potential involvement in porphyrin metabolism .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Action Environment
It is generally recommended to store the compound at room temperature and protect it from light .
properties
IUPAC Name |
methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXSODSPUXHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407574 | |
Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl deuteroporphyrin IX dimethyl ester | |
CAS RN |
32464-39-4 | |
Record name | 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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